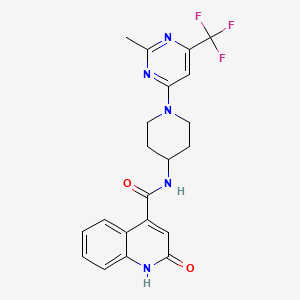

![molecular formula C18H22N4O B2566489 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea CAS No. 2034304-77-1](/img/structure/B2566489.png)

1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

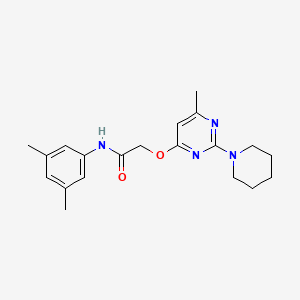

Description

The compound “1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea” is a complex organic molecule that contains a bipyridine moiety and a cyclohexylurea moiety . Bipyridines are a class of compounds that have been intensively studied in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Cyclohexylurea is a type of urea derivative, which are often used in medicinal chemistry due to their diverse biological activities.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Bipyridines are known to participate in a variety of reactions, including cyclocondensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Hydrogen Bond Networks and Crystal Engineering

The study by Balakrishna R. Bhogala et al. (2002) discusses the crystallization of 1,3,5-cyclohexanetricarboxylic acid with bipyridine, highlighting the formation of intricate hydrogen bond networks. These networks resemble those found in other complex structures, suggesting the potential for engineered interpenetrated networks using retrosynthetic strategies, emphasizing the importance of bipyridine derivatives in crystal engineering and design (Balakrishna R. Bhogala et al., 2002).

Catalytic Applications

Research on copper(I) complexes with bidentate iminopyridine ligands, as presented by W. Massa et al. (2009), demonstrates the influence of ligand structure on the redox and spectroscopic properties of the complexes. This work illustrates the utility of bipyridine derivatives in catalysis, particularly in influencing the redox behavior and geometric distortion of complexes, which can be crucial for catalytic applications (W. Massa et al., 2009).

Sensing Applications

A coordination polymer based on bipyridine, reported by W. Kan and Shi-Zheng Wen (2017), functions as a dual functional fluorescent sensor for detecting hazardous environmental contaminants. This highlights the role of bipyridine derivatives in developing materials for environmental monitoring and safety (W. Kan & Shi-Zheng Wen, 2017).

Metal-Organic Frameworks (MOFs)

The synthesis of a novel MOF utilizing bipyridine ligands for the oxidation of olefins, as detailed by K. Brown et al. (2009), showcases the application of bipyridine derivatives in creating functional materials for chemical reactions. This research points to the potential of such frameworks in heterogeneous catalysis and material science (K. Brown et al., 2009).

Supramolecular Chemistry

The exploration of ternary and quaternary co-crystals involving bipyridine homologues, as explored by Balakrishna R. Bhogala and A. Nangia (2008), underscores the versatility of bipyridine derivatives in forming complex supramolecular structures. This research enriches the understanding of hydrogen bonding and molecular packing, contributing to the development of new materials with tailored properties (Balakrishna R. Bhogala & A. Nangia, 2008).

Safety and Hazards

properties

IUPAC Name |

1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXARWUHIOKRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)

![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)